molecular formula C21H14S3 B12541475 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 670222-46-5

2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Cat. No.: B12541475
CAS No.: 670222-46-5
M. Wt: 362.5 g/mol
InChI Key: SFUURANKYLCYRL-UHFFFAOYSA-N
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Description

2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics. This compound, with its unique structure, exhibits interesting chemical and physical properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the coupling of 4-methylphenylacetylene with a thiophene derivative. The reaction is often carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and a base like triethylamine in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, such as its role in organic electronics or its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethynyl-5-thiophen-2-ylthiophene
  • 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile

Uniqueness

2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.

Properties

CAS No.

670222-46-5

Molecular Formula

C21H14S3

Molecular Weight

362.5 g/mol

IUPAC Name

2-[2-(4-methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

InChI

InChI=1S/C21H14S3/c1-15-4-6-16(7-5-15)8-9-17-10-11-20(23-17)21-13-12-19(24-21)18-3-2-14-22-18/h2-7,10-14H,1H3

InChI Key

SFUURANKYLCYRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4

Origin of Product

United States

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